Spiro[5.5]undecan-3-one
CAS No.: 1890-25-1
Cat. No.: VC21216413
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[5.5]undecan-3-one - 1890-25-1](/images/no_structure.jpg)
Specification
CAS No. | 1890-25-1 |
---|---|
Molecular Formula | C11H18O |
Molecular Weight | 166.26 g/mol |
IUPAC Name | spiro[5.5]undecan-3-one |
Standard InChI | InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 |
Standard InChI Key | QIPAUQVWJAXYOQ-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CCC(=O)CC2 |
Canonical SMILES | C1CCC2(CC1)CCC(=O)CC2 |
Introduction
Structural Characteristics and Physical Properties
Spiro[5.5]undecan-3-one features a distinctive spirocyclic structure consisting of two cyclohexane rings joined at a single carbon atom, with a ketone functional group at the 3-position of one ring. This unique spatial arrangement contributes to its interesting conformational properties and chemical reactivity. The spiro carbon atom serves as a junction point between the two cyclohexane rings, creating a rigid three-dimensional structure that limits rotational freedom around this junction.
Molecular Identity
The compound possesses well-defined molecular characteristics that are essential for understanding its behavior in chemical reactions and biological systems. These fundamental properties are summarized in Table 1.
Property | Value |
---|---|
IUPAC Name | Spiro[5.5]undecan-3-one |
CAS Registry Number | 1890-25-1 |
Molecular Formula | C₁₁H₁₈O |
Molecular Weight | 166.26 g/mol |
InChI | InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11 |
Canonical SMILES | C1CCC2(CC1)CCC(=O)CC2 |
These identifiers are crucial for database searches and unambiguous identification of the compound in scientific literature and chemical repositories. The molecular structure consists of carbon and hydrogen atoms arranged in two interconnected cyclohexane rings, with an oxygen atom forming a ketone group at the 3-position.
Physical and Spectroscopic Properties
The physical properties of Spiro[5.5]undecan-3-one, including its appearance, solubility, and thermal characteristics, are determined by its molecular structure and the presence of the ketone functional group. Spectroscopic data, particularly from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into its structural confirmation and purity assessment.
The ketone functional group in this compound is particularly significant as it influences its reactivity patterns and serves as a handle for further chemical modifications. This group creates an electron-deficient center that can participate in various addition and reduction reactions, making the compound versatile in organic synthesis applications.
Synthesis Methodologies
Conventional Synthetic Routes
The synthesis of Spiro[5.5]undecan-3-one typically involves specific reaction pathways that facilitate the formation of the spirocyclic structure. One common approach utilizes the Robinson annelation reaction, which is particularly effective for constructing cyclic structures with ketone functionalities . This synthetic strategy begins with suitable precursors that can undergo cyclization under controlled conditions.
Robinson annelation represents a key synthetic method for constructing the carbon framework of Spiro[5.5]undecan-3-one and related compounds. This approach typically involves the reaction of a cyclohexanone derivative with methyl vinyl ketone or similar Michael acceptors, followed by an intramolecular aldol condensation to form the second ring . The resulting intermediate often contains an unsaturated system that requires subsequent hydrogenation to yield the desired saturated spirocyclic product.
Industrial Production Considerations
For large-scale production of Spiro[5.5]undecan-3-one, industrial methods often focus on optimizing yield, purity, and cost-effectiveness. This typically involves refined synthetic routes that might incorporate catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The selection of appropriate solvents, catalysts, and reaction conditions is crucial for maximizing product yield while minimizing unwanted side reactions.
Chemical Reactivity Profile
Reaction Types and Mechanisms
Spiro[5.5]undecan-3-one exhibits characteristic reactivity patterns largely determined by its ketone functional group and spirocyclic structure. The compound participates in several important reaction types that make it valuable in organic synthesis.
Oxidation Reactions
Spiro[5.5]undecan-3-one can undergo oxidation reactions, particularly at positions adjacent to the ketone group. Common oxidizing agents for these transformations include potassium permanganate and chromium trioxide, which can convert appropriate sites to carboxylic acids or other oxidized functional groups. These reactions typically proceed through the formation of reactive intermediates that subsequently rearrange to form the oxidized products.
Reduction Processes
The ketone group in Spiro[5.5]undecan-3-one can be reduced to form the corresponding alcohol using appropriate reducing agents. Typical reducing agents include lithium aluminum hydride and sodium borohydride, which can selectively reduce the carbonyl functionality while leaving other parts of the molecule intact. The stereochemistry of the resulting alcohol depends on the reducing agent used and the steric environment of the ketone group within the spirocyclic structure.
Substitution Reactions
Nucleophilic substitution reactions can occur at specific positions in Spiro[5.5]undecan-3-one, particularly at sites activated by the ketone group. These reactions involve nucleophiles such as halides, amines, and thiols, which can introduce new functional groups into the molecule. The reactivity and selectivity of these substitution reactions are influenced by the three-dimensional structure of the spirocyclic system and the electronic effects of the ketone group.
Structure-Reactivity Relationships
The unique spirocyclic structure of Spiro[5.5]undecan-3-one significantly influences its chemical reactivity and the stereochemical outcomes of reactions involving this compound. The rigid three-dimensional arrangement created by the spiro carbon junction restricts conformational flexibility, affecting how reagents approach the reactive sites within the molecule. This structural constraint can lead to distinctive stereoselectivity in addition and substitution reactions, making this compound interesting for studies in stereochemistry and reaction mechanism investigations.
Research Applications
Applications in Synthetic Chemistry
Spiro[5.5]undecan-3-one serves as an important building block in organic synthesis, enabling the creation of complex molecular structures with defined stereochemistry. Its rigid spirocyclic framework provides a well-defined spatial arrangement that can be exploited in the synthesis of more complex compounds with specific three-dimensional structures. This property is particularly valuable in the development of new synthetic methodologies and in studies focusing on stereochemical control in organic reactions.
Research has demonstrated that this compound can be utilized in synthesizing derivatives containing various functional groups and heterocyclic components. For example, derivatives incorporating heterocycles such as 1,3-dioxane and 1,3-dithiane rings exhibit unique conformational properties that can be beneficial in different applications. These derivatives expand the chemical space accessible through spirocyclic scaffolds and provide opportunities for discovering compounds with novel properties.
Development of Biologically Active Molecules
Spiro[5.5]undecan-3-one and its derivatives have shown potential in the development of biologically active compounds with therapeutic applications. The spirocyclic structure provides a rigid scaffold that can position functional groups in specific spatial orientations, which is often crucial for interactions with biological targets such as enzymes and receptors.
Research into derivatives of this compound has indicated their potential utility in developing new therapeutic agents. For example, related spiran amines have demonstrated effectiveness against amantadine-resistant influenza A virus mutants, highlighting their promise as antiviral candidates. These findings suggest that the spirocyclic framework of Spiro[5.5]undecan-3-one can serve as a valuable starting point for designing compounds with specific biological activities.
Structure-Activity Relationships
Studies investigating the relationship between structural modifications of Spiro[5.5]undecan-3-one derivatives and their biological activities have provided valuable insights for rational drug design. These structure-activity relationship studies help identify which structural features are essential for biological activity and which modifications can enhance potency or selectivity.
For instance, research on 3-heterospiro[5.5]undecan derivatives, where heteroatoms such as nitrogen, oxygen, or sulfur replace carbon atoms in one of the rings, has revealed how these substitutions affect biological properties . This information guides the design of more effective compounds with optimized biological activities for specific therapeutic applications.
Case Studies in Spiro[5.5]undecan-3-one Research
Antiviral Activity Investigation
A significant research direction involves investigating the antiviral properties of Spiro[5.5]undecan-3-one derivatives, particularly their activity against resistant strains of influenza viruses. One notable study examined the efficacy of spiro[5.5]undecan-3-amine against amantadine-resistant mutants of the influenza A virus. The results demonstrated that this derivative could selectively inhibit the activity of these mutants, suggesting potential applications in addressing viral resistance to conventional antiviral medications.
This research highlights how structural modifications of the basic spirocyclic framework can yield compounds with specific biological activities. The amine derivative's effectiveness against resistant viral strains indicates that the spirocyclic structure may interact with viral targets in ways that circumvent existing resistance mechanisms, opening new possibilities for antiviral drug development.
Novel Derivative Synthesis and Characterization
Another important research area focuses on synthesizing and characterizing novel derivatives of Spiro[5.5]undecan-3-one with varied substituents and functional groups. A case study in this domain involved the development of 3-heterospiro[5.5]undecan-9-ones using Robinson annelation reactions followed by hydrogenation processes . These derivatives incorporated heteroatoms such as nitrogen, oxygen, or sulfur into the spirocyclic structure, creating compounds with distinctive conformational properties.
The synthesis of these novel derivatives typically follows a systematic approach:
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Starting with appropriate 4-substituted heterocyclic aldehydes
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Performing Robinson annelation with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones
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Conducting hydrogenation to yield the desired 3-heterospiro[5.5]undecan-9-ones
This synthetic strategy demonstrates how the basic Spiro[5.5]undecan-3-one structure can be modified to incorporate diverse structural elements, expanding the chemical diversity of these spirocyclic compounds and potentially enhancing their applications in various fields.
Comparative Analysis with Related Compounds
Structural Analogues
Spiro[5.5]undecan-3-one belongs to a broader family of spirocyclic compounds with related structures but distinct properties. Comparing this compound with its structural analogues provides insights into how specific structural features influence chemical and biological properties.
Table 2: Comparison of Spiro[5.5]undecan-3-one with Related Compounds
Compound | Key Structural Difference | Notable Property Difference |
---|---|---|
Spiro[5.5]undecane | Lacks ketone group | Lower reactivity, different physical properties |
3-Heterospiro[5.5]undecanes | Contains heteroatoms in rings | Modified electronic properties, different biological activities |
Spiro[5.5]undecan-9-one | Ketone at different position | Altered reactivity pattern, different spatial arrangement |
These comparisons illustrate how relatively small structural changes can significantly affect a compound's properties and potential applications. For instance, the replacement of carbon atoms with heteroatoms in 3-heterospiro[5.5]undecanes creates compounds with different electronic distributions, affecting their reactivity and interactions with biological targets .
Functional Significance of Structural Variations
The structural variations in Spiro[5.5]undecan-3-one derivatives have functional significance that extends beyond simple changes in chemical properties. For example, the incorporation of nitrogen-containing heterocycles can enhance water solubility and facilitate interactions with biological receptors through hydrogen bonding . Similarly, the position of functional groups within the spirocyclic framework influences the three-dimensional shape of the molecule, which can be crucial for specific molecular recognition events in biological systems.
Understanding these structure-function relationships is essential for rationally designing derivatives with optimized properties for particular applications. This knowledge guides synthetic efforts toward creating compounds with specific desired characteristics, whether for use as synthetic intermediates, research tools, or potential therapeutic agents.
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques are employed to characterize Spiro[5.5]undecan-3-one and confirm its structure and purity. These analytical methods provide complementary information about different aspects of the compound's molecular structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for elucidating the structure of spirocyclic compounds. Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the spirocyclic framework and the ketone functionality. The complex coupling patterns observed in the NMR spectra reflect the unique spatial arrangement of atoms in this compound.
Mass spectrometry offers information about the molecular weight and fragmentation pattern of Spiro[5.5]undecan-3-one, helping to confirm its molecular formula and structure. Infrared spectroscopy can identify the characteristic absorption band of the carbonyl group (typically around 1710-1720 cm⁻¹), providing additional confirmation of the ketone functionality.
Chromatographic Methods
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity of Spiro[5.5]undecan-3-one samples and separating them from related compounds or synthetic impurities. These methods can also be used to monitor reaction progress during the synthesis of this compound and its derivatives.
The development of optimized chromatographic conditions for analyzing spirocyclic compounds involves selecting appropriate stationary phases, mobile phases, and detection methods. For Spiro[5.5]undecan-3-one, reversed-phase HPLC with UV detection at wavelengths corresponding to the carbonyl chromophore can provide effective separation and quantification.
Future Research Directions
Synthetic Methodology Development
Future research in synthetic methodology might focus on developing more efficient and selective methods for constructing the spirocyclic framework of Spiro[5.5]undecan-3-one and its derivatives. This could involve exploring new catalytic systems, particularly those that enable stereoselective construction of the spiro junction and regioselective functionalization of specific positions within the rings. Such advances would expand the accessibility of diverse spirocyclic compounds and facilitate their application in various research areas.
Another promising direction involves the development of one-pot or cascade reaction sequences that can construct the spirocyclic structure and introduce multiple functionalities in a single operation. These approaches could significantly streamline the synthesis of complex spirocyclic derivatives and make them more accessible for large-scale applications .
Biological Activity Exploration
Further investigation of the biological activities of Spiro[5.5]undecan-3-one derivatives represents another important research direction. Given the promising antiviral properties already observed with some derivatives, expanded screening against a broader range of pathogens could identify new therapeutic applications. Additionally, systematic structure-activity relationship studies would help identify the structural features essential for specific biological activities, guiding the rational design of more potent and selective compounds.
Research into the mechanism of action of biologically active Spiro[5.5]undecan-3-one derivatives would provide valuable insights for optimizing their activities. Understanding how these compounds interact with specific biological targets at the molecular level could inform the design of improved derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
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